molecular formula C21H29N5O6 B2473443 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941874-10-8

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2473443
CAS RN: 941874-10-8
M. Wt: 447.492
InChI Key: GZLVNGYDDYNNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O6 and its molecular weight is 447.492. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Behavior

The compound exhibits a complex structure with a purine fused-ring skeleton, demonstrating statistical disorder within the hydroxy group. It's stabilized by a network of intermolecular hydrogen bonds, with the conformation of its substituent determined by an O-H...N intramolecular hydrogen bond. This molecular architecture suggests its potential for further chemical modification and application in materials science or as a scaffold in drug development (Karczmarzyk et al., 1995).

Biological Activity

Research has explored the analgesic activity of derivatives with a similar purine structure, highlighting their significant analgesic and anti-inflammatory properties. This indicates the potential for the compound to serve as a precursor or model in the synthesis of new analgesic agents (Zygmunt et al., 2015). Moreover, studies on related structures have identified strong antiarrhythmic and hypotensive activity, suggesting cardiovascular applications (Chłoń-Rzepa et al., 2004).

Chemical Synthesis and Modifications

The compound's structure allows for various chemical reactions and modifications. For instance, its derivatives have been synthesized through reactions with aniline, o-phenylenediamine, and o-aminophenol, leading to compounds with potential applications in medicinal chemistry and material science (Pimenova et al., 2003). Additionally, its interaction with glycerol epichlorohydrin under specific conditions has resulted in a range of derivatives, indicating its versatility in chemical synthesis (Kremzer et al., 1981).

Potential for Novel Drug Development

The compound's framework has been explored in the design of new psychotropic agents, demonstrating affinity and activity towards serotonin receptors. This underlines its utility in developing new treatments for mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Material Science and Photophysical Properties

In material science, related structures have been utilized in the synthesis of photochromic materials and biologically active natural products, showcasing the compound's potential application in developing new materials with unique optical properties (Rawat et al., 2006).

properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6/c1-24-18-17(19(28)25(2)21(24)29)26(20(23-18)22-10-5-11-30-3)12-14(27)13-32-16-8-6-15(31-4)7-9-16/h6-9,14,27H,5,10-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLVNGYDDYNNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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